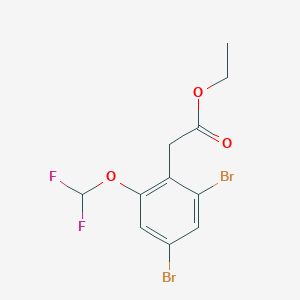
Ethyl 2,4-dibromo-6-(difluoromethoxy)phenylacetate
概要
説明
Ethyl 2,4-dibromo-6-(difluoromethoxy)phenylacetate is an organic compound with the molecular formula C11H10Br2F2O3 It is a derivative of phenylacetate, characterized by the presence of bromine and fluorine atoms, which contribute to its unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,4-dibromo-6-(difluoromethoxy)phenylacetate typically involves the following steps:
Bromination: The starting material, 2,4-dibromo-6-hydroxyphenylacetic acid, is brominated using bromine in the presence of a suitable solvent like acetic acid. This step introduces the bromine atoms at the 2 and 4 positions of the phenyl ring.
Esterification: The brominated intermediate is then esterified with ethanol in the presence of a strong acid catalyst such as sulfuric acid to form the ethyl ester.
Fluorination: Finally, the hydroxyl group is replaced with a difluoromethoxy group using a fluorinating agent like diethylaminosulfur trifluoride (DAST) under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration ensures consistent product quality.
化学反応の分析
Types of Reactions
Ethyl 2,4-dibromo-6-(difluoromethoxy)phenylacetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols under mild conditions.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group can yield the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents (e.g., dimethylformamide) at moderate temperatures.
Oxidation: Potassium permanganate in aqueous or acidic medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Major Products
Nucleophilic Substitution: Substituted phenylacetates with various functional groups.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
科学的研究の応用
Ethyl 2,4-dibromo-6-(difluoromethoxy)phenylacetate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as a precursor in the synthesis of biologically active molecules, including anti-inflammatory and anticancer agents.
Material Science: It is used in the development of novel materials with specific electronic or optical properties due to the presence of bromine and fluorine atoms.
作用機序
The mechanism by which Ethyl 2,4-dibromo-6-(difluoromethoxy)phenylacetate exerts its effects depends on its application. In medicinal chemistry, its activity is often related to its ability to interact with specific molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance binding affinity and selectivity towards these targets, thereby modulating biological pathways.
類似化合物との比較
Ethyl 2,4-dibromo-6-(difluoromethoxy)phenylacetate can be compared with other phenylacetate derivatives such as:
Ethyl 2,4-dibromo-6-methoxyphenylacetate: Similar structure but with a methoxy group instead of a difluoromethoxy group, leading to different electronic properties.
Ethyl 2,4-dichloro-6-(difluoromethoxy)phenylacetate: Contains chlorine atoms instead of bromine, which can affect reactivity and biological activity.
Ethyl 2,4-dibromo-6-(trifluoromethoxy)phenylacetate: The trifluoromethoxy group introduces additional fluorine atoms, potentially altering the compound’s lipophilicity and metabolic stability.
The uniqueness of this compound lies in its specific combination of bromine and difluoromethoxy groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
ethyl 2-[2,4-dibromo-6-(difluoromethoxy)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Br2F2O3/c1-2-17-10(16)5-7-8(13)3-6(12)4-9(7)18-11(14)15/h3-4,11H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEPZZBNEQQIIKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C=C1Br)Br)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Br2F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


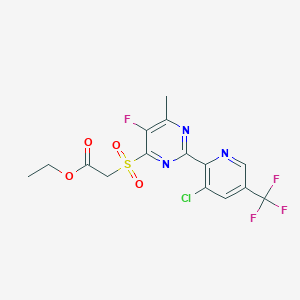
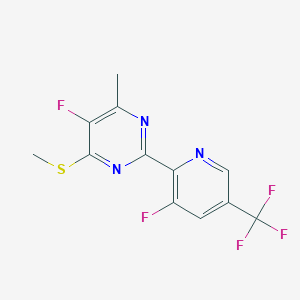
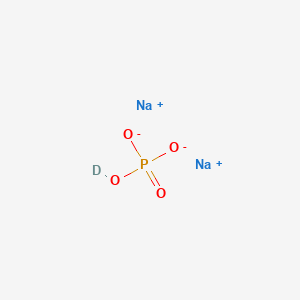
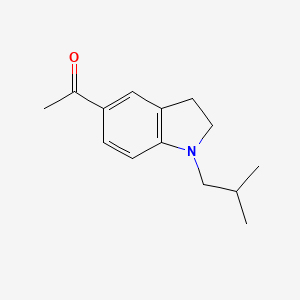
![2-(((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)difluoromethyl)thio)acetic acid](/img/structure/B1412482.png)
![Ethyl 2-(((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)difluoromethyl)thio)acetate](/img/structure/B1412483.png)
![N-((8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methyl)aniline](/img/structure/B1412484.png)
![4-Bromo-3-[2-(2-methoxyethoxy)ethoxy]aniline](/img/structure/B1412488.png)
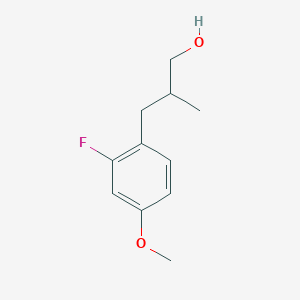
![(2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine](/img/structure/B1412490.png)
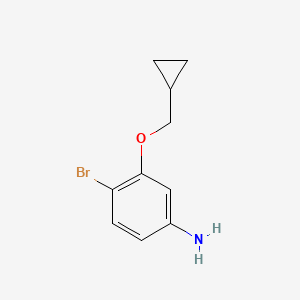
![N-[(3-bromo-5-methylphenyl)methyl]cyclopropanamine](/img/structure/B1412493.png)
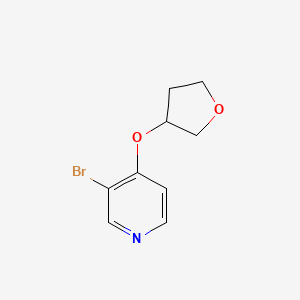
![2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-fluoroacetic acid](/img/structure/B1412495.png)
